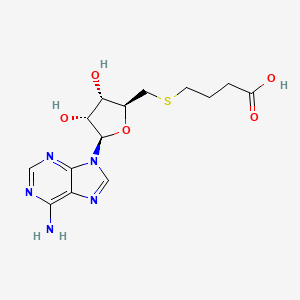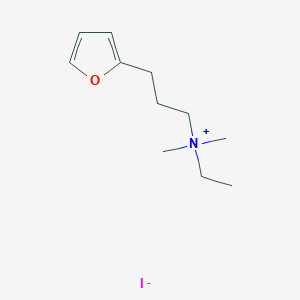![molecular formula C18H16O4 B12903033 3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione CAS No. 918413-55-5](/img/no-structure.png)
3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione is an organic compound characterized by a fused furan ring system with cyclohexyl and phenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexyl and phenyl-substituted precursors with a furan ring-forming reagent. The reaction conditions often require:
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.
Temperature: Moderate to high temperatures (50-100°C) to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and cyclohexyl rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Applications De Recherche Scientifique
3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyclohexyl-6-phenylfuran-2,5-dione
- 3-Cyclohexyl-6-phenylthiophene-2,5-dione
- 3-Cyclohexyl-6-phenylpyrrole-2,5-dione
Uniqueness
3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione is unique due to its fused furan ring system, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
| 918413-55-5 | |
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
3-cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione |
InChI |
InChI=1S/C18H16O4/c19-17-13(11-7-3-1-4-8-11)15-16(22-17)14(18(20)21-15)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |
Clé InChI |
POQBUIMFWCPGHN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C3C(=C(C(=O)O3)C4=CC=CC=C4)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


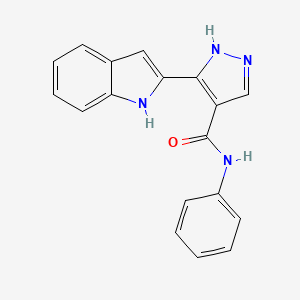
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)

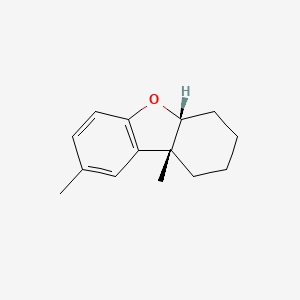

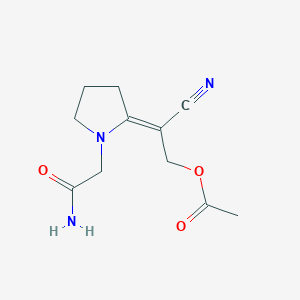
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
